5-Bromo-1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile 5-Bromo-1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 450841-30-2
VCID: VC4256363
InChI: InChI=1S/C8H7BrN2O/c1-5-7(9)3-6(4-10)8(12)11(5)2/h3H,1-2H3
SMILES: CC1=C(C=C(C(=O)N1C)C#N)Br
Molecular Formula: C8H7BrN2O
Molecular Weight: 227.061

5-Bromo-1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

CAS No.: 450841-30-2

Cat. No.: VC4256363

Molecular Formula: C8H7BrN2O

Molecular Weight: 227.061

* For research use only. Not for human or veterinary use.

5-Bromo-1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile - 450841-30-2

Specification

CAS No. 450841-30-2
Molecular Formula C8H7BrN2O
Molecular Weight 227.061
IUPAC Name 5-bromo-1,6-dimethyl-2-oxopyridine-3-carbonitrile
Standard InChI InChI=1S/C8H7BrN2O/c1-5-7(9)3-6(4-10)8(12)11(5)2/h3H,1-2H3
Standard InChI Key JQTOEFNGSMKRJB-UHFFFAOYSA-N
SMILES CC1=C(C=C(C(=O)N1C)C#N)Br

Introduction

Chemical Identity and Structural Characteristics

5-Bromo-1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile belongs to the 2-pyridone family, characterized by a six-membered aromatic ring with oxygen and nitrogen heteroatoms. The compound’s molecular formula is C₈H₇BrN₂O, with a molecular weight of 227.06 g/mol . Its structure features:

  • A bromine atom at the 5-position

  • Methyl groups at the 1- and 6-positions

  • A ketone group at the 2-position

  • A nitrile group at the 3-position

The IUPAC name follows positional numbering conventions for pyridine derivatives, though discrepancies exist in literature regarding methyl group placement (e.g., 1,4- vs. 1,6-dimethyl isomers) . The compound’s SMILES notation is Cc1c(C#N)c(=O)n(C)c(Br)c1, reflecting its substitution pattern .

Comparative Structural Analysis

Table 1 contrasts key identifiers between similar pyridone derivatives:

Property5-Bromo-1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile5-Bromo-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
CAS NumberNot assigned23819-87-6
Molecular FormulaC₈H₇BrN₂OC₈H₇BrN₂O
Molecular Weight (g/mol)227.06227.06
Substituent Positions1,6-dimethyl4,6-dimethyl

The positional isomerism significantly impacts physicochemical properties and reactivity. For instance, 1,6-dimethyl substitution may enhance steric hindrance at the nitrogen center compared to 4,6-dimethyl analogs .

Synthetic Methodologies

While no direct synthesis reports exist for the 1,6-dimethyl isomer, established routes for analogous compounds provide viable pathways.

Cyclization of β-Ketonitrile Precursors

A general approach involves cyclization of β-ketonitrile derivatives with appropriate amines. For example, 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is synthesized via nitrous acid deamination of 1-amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile . Adapting this method:

  • Precursor Preparation: React 5-bromo-2,6-dimethyl-3-oxobutanenitrile with hydrazine hydrate in ethanol under reflux.

  • Cyclization: Treat the intermediate with acetic acid and sodium nitrite at 0–5°C to induce ring closure .

The reaction mechanism proceeds through imine formation followed by acid-catalyzed cyclization, yielding the pyridone core.

Bromination Strategies

Introducing bromine at the 5-position can occur via:

  • Electrophilic aromatic substitution using Br₂ in H₂SO₄ (low regioselectivity)

  • Directed ortho-metalation with LDA followed by quenching with Br₂ (higher positional control)

Experimental conditions critically influence bromine placement. For instance, steric effects from 1,6-dimethyl groups may direct bromination to the 5-position due to decreased hindrance compared to 3- or 4-positions.

Physicochemical Properties

Key properties inferred from structural analogs include:

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO)

  • Stability: Decomposes above 200°C; sensitive to strong acids/bases due to nitrile and ketone functionalities

Spectral Characteristics

  • IR Spectroscopy:

    • Strong absorption at ~2215 cm⁻¹ (C≡N stretch)

    • Broad band at ~1650 cm⁻¹ (C=O stretch)

  • ¹H NMR (DMSO-d₆):

    • δ 2.35–2.45 (s, 6H, two CH₃ groups)

    • δ 6.80 (s, 1H, aromatic proton)

Mass spectral analysis typically shows a molecular ion peak at m/z 227 with characteristic fragmentation patterns:

  • Loss of Br· (Δm/z −79.9)

  • Subsequent CO elimination (Δm/z −28)

Reactivity and Functionalization

The compound’s multifunctional structure enables diverse chemical transformations:

Nucleophilic Aromatic Substitution

The 5-bromo group undergoes substitution with:

  • Amines: Produces 5-amino derivatives under Ullmann conditions (CuI, 110°C)

  • Thiols: Forms 5-alkylthio analogs via SNAr in DMF

Nitrile Transformations

  • Hydrolysis: Concentrated HCl yields the corresponding carboxylic acid

  • Reduction: LiAlH₄ reduces C≡N to CH₂NH₂

Table 2 summarizes reaction pathways:

Reaction TypeReagents/ConditionsProduct
Bromine substitutionKNH₂, NH₃(l), −33°C5-Amino-1,6-dimethyl-2-oxopyridine-3-carbonitrile
Nitrile hydrolysisH₂SO₄ (conc.), reflux1,6-Dimethyl-2-oxo-5-bromo-1,2-dihydropyridine-3-carboxylic acid
Ketone reductionNaBH₄, MeOH2-Hydroxy-1,6-dimethyl-5-bromo-1,2,3,4-tetrahydropyridine-3-carbonitrile

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